

AMOZ as a Metabolite of Furaltadone: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AMOZ-CH-acid	
Cat. No.:	B12383108	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaltadone, a nitrofuran antibiotic, has been prohibited for use in food-producing animals in numerous countries, including the European Union, the United States, and Australia, due to concerns over the carcinogenic properties of its metabolites.[1][2][3][4] The parent compound, furaltadone, is rapidly metabolized, making its detection in animal tissues impractical.[5] Consequently, regulatory monitoring focuses on the detection of its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This guide provides a comprehensive technical overview of AMOZ, including its metabolic formation, toxicological significance, and the analytical methodologies employed for its detection and quantification in various biological matrices. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in food safety, analytical chemistry, and drug development.

Introduction to Furaltadone and its Metabolite AMOZ

Furaltadone is a broad-spectrum synthetic antimicrobial agent belonging to the nitrofuran class. It was historically used in veterinary medicine to treat and prevent gastrointestinal infections in livestock and poultry. However, toxicological studies revealed that nitrofuran compounds and their metabolites pose a significant risk to human health, exhibiting carcinogenic and mutagenic effects. This led to a global ban on their use in animals intended for human consumption.

The monitoring of illegal furaltadone use relies on the detection of its major metabolite, AMOZ. Following administration, furaltadone undergoes rapid metabolism, and its residues become covalently bound to tissue proteins. AMOZ is a stable side-chain of these protein-bound adducts and can be chemically released from the tissue matrix for analysis. Its persistence in tissues makes it an effective marker for confirming the illicit use of furaltadone.

Chemical Information:

Property	Value
IUPAC Name	3-amino-5-(morpholin-4-ylmethyl)-1,3- oxazolidin-2-one
Synonyms	3-Amino-5-morpholinomethyl-2-oxazolidinone, AMOZ
CAS Number	43056-63-9
Molecular Formula	C ₈ H ₁₅ N ₃ O ₃
Molecular Weight	201.22 g/mol

Metabolic Pathway of Furaltadone to AMOZ

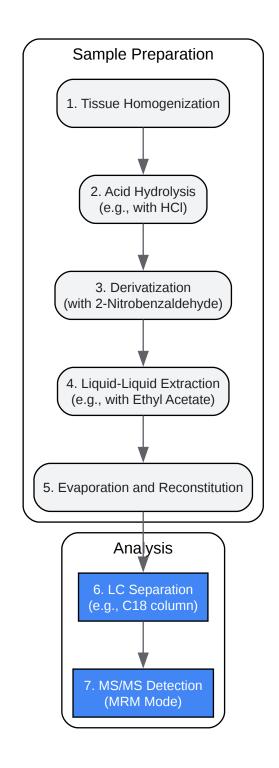
The primary metabolic pathway of furaltadone involves the reduction of its 5-nitrofuran ring, leading to the formation of reactive intermediates that covalently bind to macromolecules such as proteins. The stable AMOZ side-chain remains bound to these proteins and can be liberated through acid hydrolysis for analytical purposes.

Click to download full resolution via product page

Figure 1: Metabolic conversion of furaltadone to the stable metabolite AMOZ.

Toxicological Significance

The prohibition of furaltadone in food production is primarily due to the carcinogenic nature of its metabolites. Once ingested by humans through contaminated food products, the acidic environment of the stomach can release the bound metabolites, such as AMOZ. These liberated metabolites are considered a potential threat to human health. The toxicological profile of amatoxins, which also cause liver damage through protein synthesis inhibition, provides a parallel for understanding the potential cellular damage that can be initiated by reactive metabolites.


Analytical Methodologies for AMOZ Detection

The standard analytical approach for AMOZ involves its liberation from tissue proteins via acid hydrolysis, followed by derivatization and instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the confirmatory method of choice due to its high sensitivity and specificity. Immunoassays like ELISA are also employed for screening purposes.

Experimental Workflow for LC-MS/MS Analysis

The LC-MS/MS workflow for AMOZ detection typically includes sample homogenization, acid hydrolysis to release AMOZ, derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromophoric derivative NP-AMOZ, liquid-liquid extraction for purification, and finally, detection by LC-MS/MS.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Prohibited veterinary medicines | NZ Government [mpi.govt.nz]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. sansad.in [sansad.in]
- 4. nafdac.gov.ng [nafdac.gov.ng]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- To cite this document: BenchChem. [AMOZ as a Metabolite of Furaltadone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383108#amoz-as-a-metabolite-of-furaltadone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com